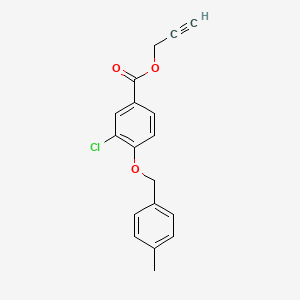
Prop-2-yn-1-yl 3-chloro-4-((4-methylbenzyl)oxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prop-2-yn-1-yl 3-chloro-4-((4-methylbenzyl)oxy)benzoate is an organic compound with a complex structure that includes a propynyl group, a chlorinated benzene ring, and a methylbenzyl ether
Vorbereitungsmethoden
The synthesis of Prop-2-yn-1-yl 3-chloro-4-((4-methylbenzyl)oxy)benzoate typically involves multiple steps. One common method starts with the preparation of 3-chloro-4-hydroxybenzoic acid, which is then esterified with prop-2-yn-1-ol under acidic conditions to form the propynyl ester. The final step involves the reaction of the ester with 4-methylbenzyl chloride in the presence of a base to form the desired compound. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Prop-2-yn-1-yl 3-chloro-4-((4-methylbenzyl)oxy)benzoate can undergo various chemical reactions, including:
Oxidation: The propynyl group can be oxidized to form a carboxylic acid or an aldehyde, depending on the conditions and reagents used.
Reduction: The chlorinated benzene ring can be reduced to form a non-chlorinated benzene ring.
Substitution: The chlorine atom on the benzene ring can be substituted with other functional groups, such as hydroxyl or amino groups, using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Prop-2-yn-1-yl 3-chloro-4-((4-methylbenzyl)oxy)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of Prop-2-yn-1-yl 3-chloro-4-((4-methylbenzyl)oxy)benzoate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
Prop-2-yn-1-yl 3-chloro-4-((4-methylbenzyl)oxy)benzoate can be compared with other similar compounds, such as:
Prop-2-yn-1-yl 3-chloro-4-((4-methylbenzyl)oxy)benzaldehyde: This compound has a similar structure but contains an aldehyde group instead of an ester group.
Prop-2-yn-1-yl 3-chloro-4-((4-methylbenzyl)oxy)benzoic acid: This compound has a carboxylic acid group instead of an ester group.
Prop-2-yn-1-yl 3-chloro-4-((4-methylbenzyl)oxy)benzyl alcohol: This compound has an alcohol group instead of an ester group. The uniqueness of this compound lies in its specific combination of functional groups, which gives it distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C18H15ClO3 |
|---|---|
Molekulargewicht |
314.8 g/mol |
IUPAC-Name |
prop-2-ynyl 3-chloro-4-[(4-methylphenyl)methoxy]benzoate |
InChI |
InChI=1S/C18H15ClO3/c1-3-10-21-18(20)15-8-9-17(16(19)11-15)22-12-14-6-4-13(2)5-7-14/h1,4-9,11H,10,12H2,2H3 |
InChI-Schlüssel |
ROYIGABHXBUDPN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)OCC#C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


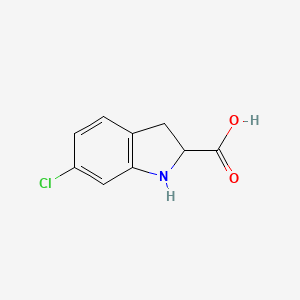
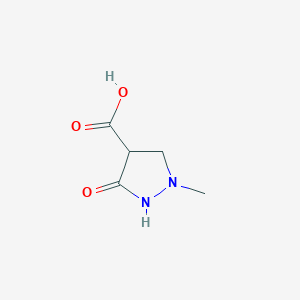
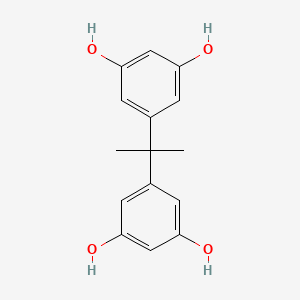

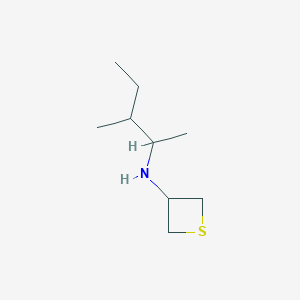
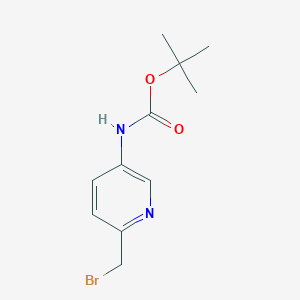
![4-Methoxybicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B13024656.png)
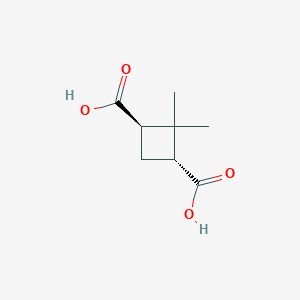
![4-Chloro-2-isopropylpyrido[3,4-d]pyrimidine](/img/structure/B13024661.png)
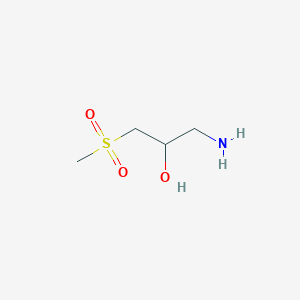
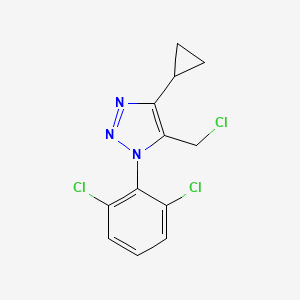
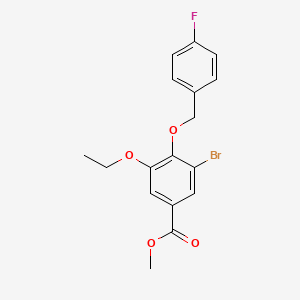
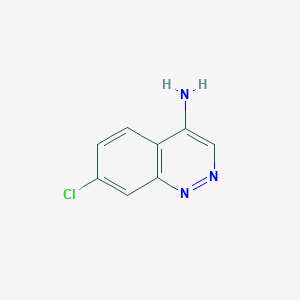
![6-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B13024682.png)
